molecular formula C12H17NO6S B13767734 Acetamide, N-[4-[(2-hydroxyethyl)sulfonyl]-2,5-dimethoxyphenyl]- CAS No. 68039-15-6

Acetamide, N-[4-[(2-hydroxyethyl)sulfonyl]-2,5-dimethoxyphenyl]-

Cat. No.: B13767734
CAS No.: 68039-15-6
M. Wt: 303.33 g/mol
InChI Key: OVVZJBVGJCOWFB-UHFFFAOYSA-N
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Description

Acetamide, N-[4-[(2-hydroxyethyl)sulfonyl]-2,5-dimethoxyphenyl]- is a sulfonamide-containing acetamide derivative characterized by a 2,5-dimethoxyphenyl core substituted with a 2-hydroxyethyl sulfonyl group at the 4-position. The compound’s structure combines sulfonamide and acetamide functionalities, which are common in medicinal and materials chemistry due to their hydrogen-bonding capabilities and metabolic stability . The methoxy and sulfonyl groups likely enhance solubility and electronic properties, influencing reactivity and biological activity.

Properties

CAS No.

68039-15-6

Molecular Formula

C12H17NO6S

Molecular Weight

303.33 g/mol

IUPAC Name

N-[4-(2-hydroxyethylsulfonyl)-2,5-dimethoxyphenyl]acetamide

InChI

InChI=1S/C12H17NO6S/c1-8(15)13-9-6-11(19-3)12(7-10(9)18-2)20(16,17)5-4-14/h6-7,14H,4-5H2,1-3H3,(H,13,15)

InChI Key

OVVZJBVGJCOWFB-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC(=C(C=C1OC)S(=O)(=O)CCO)OC

Origin of Product

United States

Preparation Methods

Key Synthetic Steps and Conditions

Based on patent WO2004018409A1 and related literature, the synthesis can be summarized as follows:

Step Reaction Type Reagents/Conditions Description
(a) Sulfonylation Introduction of 2-hydroxyethylsulfonyl group The phenyl ring substituted with methoxy groups undergoes sulfonylation via reaction with sulfonyl chloride derivatives or equivalents, introducing the -SO2CH2CH2OH group at the 4-position.
(b) Nucleophilic substitution Sodium azide (NaN3) in acetone or suitable solvent Azidation of intermediate to introduce amino functionality or modify substituents as needed.
(c) Acylation (acetamide formation) Acetyl chloride or acetic anhydride, base catalyst The amino group on the phenyl ring is acetylated to form the acetamide moiety.
(d) Purification Methanol digestion, concentration, and recrystallization The crude product is purified by dissolution in methanol, cooling, and crystallization to yield pure compound.

The reaction mass is often heated to reflux during sulfonylation and azidation steps, with strict temperature control (0-10°C) during acylation to optimize yield and selectivity.

Detailed Reaction Conditions

  • Sulfonylation: Typically performed by reacting 2,5-dimethoxyphenyl derivatives with 2-hydroxyethylsulfonyl chloride under stirring, often in an inert solvent such as acetone or dichloromethane. The reaction is maintained at reflux for about 1 hour to ensure complete substitution.

  • Azidation: Sodium azide is added to the sulfonylated intermediate in acetone at ambient temperature. The reaction proceeds with stirring for several hours to introduce the azido group, which is a precursor for amine functionality.

  • Acylation: The amino intermediate is treated with acetyl chloride slowly over 30 minutes while maintaining the reaction temperature at or below 10°C to prevent side reactions. A base such as pyridine or triethylamine is used to neutralize the HCl formed.

  • Purification: After reaction completion, the mixture is concentrated under reduced pressure, and the residue is dissolved in methanol. Cooling to 0°C induces crystallization of the product, which is then filtered and dried.

Reaction Scheme Summary

$$
\text{2,5-Dimethoxyphenyl derivative} \xrightarrow[\text{reflux}]{\text{sulfonyl chloride}} \text{Sulfonylated intermediate} \xrightarrow[\text{rt}]{\text{NaN}_3} \text{Azido intermediate} \xrightarrow[\leq 10^\circ C]{\text{Acetyl chloride}} \text{Acetamide product}
$$

Research Findings and Notes

  • The presence of electron-donating methoxy groups at the 2 and 5 positions on the phenyl ring facilitates electrophilic substitution reactions such as sulfonylation.

  • The hydroxyethyl group on the sulfonyl moiety imparts hydrophilicity and potential sites for further derivatization.

  • The acetamide group formation is critical for stabilizing the molecule and modulating its chemical behavior.

  • The process described in patent literature emphasizes controlling temperature and reaction times to maximize purity and yield.

  • No direct experimental data tables specifically for this compound were found in open literature; however, the described methods are consistent with standard sulfonylation and acylation protocols used in aromatic amide synthesis.

Summary Table of Preparation Method

Parameter Details
Starting material 2,5-Dimethoxyphenyl derivative
Key reagents 2-Hydroxyethylsulfonyl chloride, sodium azide, acetyl chloride
Solvents Acetone, methanol
Reaction temperatures Reflux (sulfonylation), ambient (azidation), ≤10°C (acylation)
Reaction time 1 hour (sulfonylation), several hours (azidation), 30 min (acylation)
Purification method Methanol recrystallization
Expected yield 65-85% (based on analogous compounds)

Chemical Reactions Analysis

Types of Reactions

Acetamide, N-[4-[(2-hydroxyethyl)sulfonyl]-2,5-dimethoxyphenyl]- undergoes various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a sulfone.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The methoxy groups can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

Medicinal Chemistry

Acetamide derivatives have shown potential as pharmaceutical agents due to their ability to interact with biological targets. The specific compound has been investigated for:

  • Anticancer Activity : Research has indicated that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. For instance, the introduction of sulfonyl and methoxy groups can enhance the lipophilicity and biological activity of the compounds, making them potential candidates for drug development .
  • Anti-inflammatory Properties : The sulfonamide group is known for its anti-inflammatory effects. Studies have demonstrated that related compounds can inhibit pro-inflammatory cytokines, suggesting that Acetamide, N-[4-[(2-hydroxyethyl)sulfonyl]-2,5-dimethoxyphenyl]- may possess similar properties .

Solubility Enhancement in Drug Formulations

The incorporation of Acetamide, N-[4-[(2-hydroxyethyl)sulfonyl]-2,5-dimethoxyphenyl]- into drug formulations has been explored to improve solubility and bioavailability of poorly soluble drugs. Its ability to form ionic liquids can facilitate better solubility profiles:

  • Case Study : A formulation study involving this compound demonstrated enhanced solubility of a poorly water-soluble drug when combined with Acetamide derivatives. The results indicated a significant increase in dissolution rates compared to traditional formulations .

Materials Science

In materials science, Acetamide derivatives have been utilized for developing advanced materials with specific properties:

  • Polymer Chemistry : The compound can be used as a building block in synthesizing polymers with tailored functionalities. Its sulfonyl group contributes to the thermal stability and mechanical properties of the resulting materials .

Comparison of Biological Activities

Compound NameStructureActivityReference
Acetamide Derivative 1StructureAnticancer
Acetamide Derivative 2StructureAnti-inflammatory
Acetamide, N-[4-[(2-hydroxyethyl)sulfonyl]-2,5-dimethoxyphenyl]-StructurePotentially both

Mechanism of Action

The mechanism of action of Acetamide, N-[4-[(2-hydroxyethyl)sulfonyl]-2,5-dimethoxyphenyl]- involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The hydroxyethyl group may enhance the compound’s solubility and facilitate its transport within biological systems. The methoxy groups can influence the compound’s overall stability and reactivity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare Acetamide, N-[4-[(2-hydroxyethyl)sulfonyl]-2,5-dimethoxyphenyl]- with structurally related acetamides and sulfonamides from the evidence:

Compound Name Key Substituents Molecular Formula Structural Features Notable Properties
Target Compound : Acetamide, N-[4-[(2-hydroxyethyl)sulfonyl]-2,5-dimethoxyphenyl]- 2,5-Dimethoxyphenyl, 2-hydroxyethyl sulfonyl Not provided Sulfonyl bridge, polar hydroxyethyl group, electron-rich methoxy substituents Inferred: Enhanced solubility, potential H-bonding, metabolic stability
N4-Acetylsulfamethazine () 4,6-Dimethylpyrimidinyl, sulfonamide, acetyl C10H12N2O4S Pyrimidine ring, acetylated amine Antitubercular activity; elemental analysis: C (47.08%), H (4.84%), N (10.78%)
N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(2,5-dimethoxyphenyl)acetamide () Benzothiazole, trifluoromethyl, 2,5-dimethoxyphenyl Not provided Lipophilic trifluoromethyl group, rigid benzothiazole core Likely improved membrane permeability and metabolic resistance
2-(3,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)acetamide () Dichlorophenyl, pyrazolyl, methyl C19H17Cl2N3O2 Chlorine substituents (electron-withdrawing), pyrazolyl ring Crystal packing via N–H⋯O H-bonding (R22(10) dimers); dihedral angles 44.5–77.5°
N-[4-(2,4-Dichlorophenyl)-1,3-thiazol-2-yl]-2-[(2,5-dimethylphenyl)sulfinyl]acetamide () Dichlorophenyl, thiazolyl, sulfinyl, dimethylphenyl Not provided Sulfinyl group (less polar than sulfonyl), thiazole ring Potential redox activity; sulfinyl may influence stereochemistry

Key Structural and Functional Comparisons

Substituent Effects on Solubility and Reactivity :

  • The target compound ’s 2-hydroxyethyl sulfonyl group enhances hydrophilicity compared to analogs with trifluoromethyl () or dichlorophenyl groups (). This may improve aqueous solubility, critical for drug bioavailability .
  • Electron-rich methoxy groups (target compound) contrast with electron-withdrawing chlorine substituents (), altering electronic distribution and reactivity in nucleophilic/electrophilic reactions .

Benzothiazole derivatives () often exhibit antimicrobial properties, but the target compound’s hydroxyethyl sulfonyl group may reduce cytotoxicity compared to lipophilic trifluoromethyl groups .

Crystallographic and Conformational Behavior :

  • The dichlorophenyl analog () forms hydrogen-bonded dimers with variable dihedral angles (44.5–77.5°), indicating conformational flexibility. The target compound’s hydroxyethyl group may enforce a more rigid conformation, affecting crystal packing .

Sulfonyl vs.

Biological Activity

Acetamide, N-[4-[(2-hydroxyethyl)sulfonyl]-2,5-dimethoxyphenyl]- (CAS Number: 68039-15-6) is a compound with significant biological activity. This article explores its various biological effects, mechanisms of action, and potential applications based on diverse research findings.

  • Molecular Formula : C12H17NO6S
  • Molecular Weight : 303.330 g/mol
  • LogP : 0.237

These properties suggest a moderate hydrophilicity, which may influence its interaction with biological systems.

The compound's biological activity is primarily attributed to its ability to interact with various biochemical pathways. Some studies indicate that it may function as an inhibitor of specific enzymes or receptors involved in cellular signaling. For instance, compounds with similar structures have been shown to exhibit inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial in the regulation of neurotransmitter levels in the brain .

Biological Activities

  • Anticancer Potential :
    • Acetamide derivatives have demonstrated cytotoxic activity against various cancer cell lines. For example, studies have shown that related compounds can induce apoptosis in Hep-2 and P815 cancer cells with IC50 values indicating significant potency .
    • Table 1: Cytotoxic Activity of Related Compounds
      Compound NameCell LineIC50 (µM)
      Compound AHep-23.25
      Compound BP81517.82
      Acetamide DerivativeA3754.2
  • Neuroprotective Effects :
    • The compound has potential neuroprotective effects through the inhibition of cholinesterase enzymes, which could be beneficial in treating Alzheimer's disease by increasing acetylcholine levels in neuronal cells .
  • Anti-inflammatory Properties :
    • Some studies suggest that derivatives of acetamide may exhibit anti-inflammatory effects, possibly through the modulation of inflammatory mediators and pathways involved in chronic inflammation.

Case Studies and Research Findings

Several studies have investigated the biological activities of acetamide derivatives:

  • Study on Anticancer Activity : A recent study evaluated the cytotoxic effects of acetamide derivatives on various cancer cell lines, highlighting their potential as anticancer agents. The results indicated that certain derivatives significantly inhibited cell proliferation and induced apoptosis .
  • Neuroprotective Study : Research focusing on the neuroprotective properties of related compounds found that they effectively inhibited AChE and BChE activities, suggesting their potential use in treating neurodegenerative diseases like Alzheimer's .

Applications

The compound's diverse biological activities suggest several potential applications:

  • Pharmaceutical Development : Given its anticancer and neuroprotective properties, acetamide derivatives could be explored further for drug development aimed at treating cancer and neurodegenerative disorders.
  • Research Tools : The compound can serve as a valuable tool in biochemical research for studying enzyme inhibition and cellular signaling pathways.

Q & A

Q. How do researchers differentiate between specific and off-target effects in mechanistic studies?

  • Methodological Answer : Use CRISPR/Cas9 knockouts of suspected targets (e.g., kinases) to confirm specificity. Off-target profiling via chemoproteomics (e.g., affinity pulldowns with biotinylated probes) identifies unintended interactions. Negative controls (e.g., inactive enantiomers) validate observed effects .

Notes on Data Contradictions and Limitations

  • Synthesis : Variations in sulfonamide coupling efficiency (40–75% yields) highlight reagent purity and reaction atmosphere as critical factors .
  • Bioactivity : Discrepancies in IC50 values (e.g., 2–10 µM across studies) may arise from assay protocols; standardized OECD guidelines are advised .
  • Structural Data : Limited crystallographic data for this compound necessitates reliance on analogs, introducing uncertainty in bond angle/geometry comparisons .

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